(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and In Vitro Cytotoxic Activities : A study by Sa̧czewski et al. (2004) focused on synthesizing acrylonitriles, including derivatives similar to the compound . They investigated their cytotoxic potency on human cancer cell lines, revealing insights into structure-activity relationships.
Reduction with Lithium Aluminum Hydride : Research by Frolov et al. (2005) explored the reduction of similar acrylonitriles, providing insights into the structural transformations and potential for creating new derivatives.
Applications in Sensor Technology
- Potential as Chemosensors : A study by Hranjec et al. (2012) synthesized and characterized novel derivatives for their application as potential chemosensors for different cations. This highlights the compound's utility in detecting and analyzing chemical species.
Biological and Pharmacological Potentials
- Anticancer and Antioxidant Properties : Research conducted by Bhale et al. (2018) synthesized derivatives with significant anticancer, antioxidant, and anti-inflammatory properties, indicating potential pharmacological applications.
Photophysical Properties
- Study of Novel Chromophores : A paper by Jachak et al. (2021) investigated novel chromophores, including acrylonitrile derivatives, to understand their photophysical properties, relevant to optoelectronic applications.
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-12-5-6-15(8-17(12)20)22-10-14(9-21)19-23-18(11-27-19)13-3-2-4-16(7-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPQMZVWADIZPR-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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